molecular formula C6H6N4O B1384613 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 1511237-89-0

3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B1384613
CAS No.: 1511237-89-0
M. Wt: 150.14 g/mol
InChI Key: UNNDGAHCJRBLOQ-UHFFFAOYSA-N
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Description

3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol (Molecular Formula: C6H6N4O), also known as 3-amino-2,7-dihydropyrazolo[3,4-b]pyridin-6-one, is a high-value fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate for constructing diverse pyrazolo[3,4-b]pyridine derivatives, a privileged structural class in pharmaceutical development. Researchers utilize this core structure to develop potent inhibitors against disease-relevant protein kinases. Notably, closely related 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated promising inhibition of kinases critically involved in neurodegenerative pathology, including CDK5 (IC50 = 0.41 µM) and GSK-3 (IC50 = 1.5 µM), establishing them as potential lead compounds for Alzheimer's disease therapeutic research . The pyrazolo[3,4-b]pyridine core is also recognized as a versatile scaffold in the search for Glycogen Synthase Kinase-3 (GSK-3) inhibitors, relevant for investigating Alzheimer's disease, stroke, bipolar disorder, diabetes, and cancer . Beyond neuroscientific applications, this pharmacophore is extensively explored for its anti-tumor potential, with recent studies showing that novel 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines exhibit potent in vitro antiproliferative activity in the low µM range and demonstrate significant in vivo efficacy in inhibiting tumor growth in orthotopic breast cancer mouse models . Furthermore, derivatives based on this structure often exhibit favorable photophysical properties, making them suitable for developing fluorescent probes, including potential applications in imaging pathological markers such as β-amyloid plaques in Alzheimer's disease . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

3-amino-2,7-dihydropyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-5-3-1-2-4(11)8-6(3)10-9-5/h1-2H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNDGAHCJRBLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NNC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3-Aminopyrazoles with 2-Pyrone Derivatives

One well-documented approach involves the condensation of 3-amino-1-phenylpyrazolin-5-one with 2-pyrone derivatives under reflux conditions in alcohol solvents such as butanol. This method leads to the formation of pyrazolo[3,4-b]pyridin-3-ones and related compounds, with subsequent dehydration yielding the target bicyclic heterocycle. The reaction typically requires prolonged heating (up to three days) and careful chromatographic separation of products.

  • Reaction conditions: Reflux in butanol for 72 hours.
  • Yields: Variable, depending on solvent and reactant ratios; highest yields observed with butanol due to its high boiling point.
  • Mechanism: Initial nucleophilic attack of the amino group on the pyrone carbonyl, ring opening, tautomerization, and dehydration to form the fused ring system.

Table 1: Effect of Solvent on Yield of Pyrazolo[3,4-b]pyridin-3-one

Solvent Boiling Point (°C) Yield (%) of Pyrazolo[3,4-b]pyridin-3-one
Butanol 117 49
Ethanol 78 30
Methanol 65 20
Other alcohols Varies 11-40

Data adapted from condensation studies of pyrazole with 2-pyrone derivatives.

One-Pot Solvent-Free Condensation Using Aminopyrazoles and Azlactones

A more recent and environmentally friendly method involves the solvent-free heating of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones), followed by treatment in a superbasic medium (e.g., potassium tert-butoxide in DMSO) to eliminate benzamide and form 4-arylpyrazolo[3,4-b]pyridin-6-ones.

  • Procedure:
    • Heat aminopyrazole with azlactone at 150 °C solvent-free to form a tetrahydro intermediate.
    • Treat intermediate with t-BuOK in DMSO at 150 °C to induce benzamide elimination and aromatization.
  • Advantages: Higher yields (up to 81%), shorter reaction times, and environmentally benign conditions.
  • Yields: Intermediate formation ~62%, final product up to 81%.

Table 2: Optimization of Benzamide Elimination Step

Entry Temperature (°C) Time (h) Base Yield (%) of Final Product
1 90 6 KOH 45
2 120 3.5 t-BuOK 70
3 150 1.5 t-BuOK 81

Data from solvent-free one-pot synthesis of pyrazolo[3,4-b]pyridin-6-ones.

Alternative Routes: Reaction with ω-Bromoacetophenones and Chloroacetonitrile

Other synthetic routes involve reacting 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives with ω-bromoacetophenones or chloroacetonitrile, followed by further transformations such as acetylation or reaction with DMF-DMA to yield various substituted pyrazolo[3,4-b]pyridine and imidazo-fused derivatives.

  • Key reagents: ω-bromoacetophenones, chloroacetonitrile, DMF-DMA.
  • Conditions: Typically reflux in suitable solvents.
  • Applications: Functionalization of the pyrazolo[3,4-b]pyridine core for biological activity enhancement.

These methods provide structural diversity but are more complex and less direct for preparing this compound specifically.

Mechanistic Insights

The formation of the pyrazolo[3,4-b]pyridine ring system generally proceeds via:

  • Initial nucleophilic attack by the amino group or pyrazole nitrogen on a carbonyl group.
  • Formation of intermediates such as Michael adducts or dihydropyridine derivatives.
  • Cyclization and dehydration steps to form the fused bicyclic heterocycle.
  • In catalytic systems, activation of aldehyde groups by the catalyst enhances reaction rates and selectivity.

This mechanism is consistent across various reported methods, with variations depending on the starting materials and catalysts used.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Condensation with 2-pyrone derivatives 3-Aminopyrazolone + 2-pyrone, reflux in butanol Simple, well-established 11–49 Long reaction times, solvent needed
One-pot solvent-free with azlactones 5-Aminopyrazole + azlactones, t-BuOK/DMSO Eco-friendly, higher yields 62–81 Superbases promote benzamide elimination
Catalytic synthesis with MOF catalyst Aldehydes + 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine + nano-MOF Short time, catalyst recyclability Optimized high Solvent-free, magnetic catalyst recovery
Reaction with ω-bromoacetophenones 3-Amino-pyrazolo derivative + ω-bromoacetophenones Structural diversity Variable Multi-step, functionalization focus

Chemical Reactions Analysis

Types of Reactions

3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol typically involves various methods that utilize readily available starting materials. The compound's structure is characterized by a pyrazolo-pyridine core, which can be modified to enhance biological activity. Notably, the presence of amino and hydroxyl groups at specific positions contributes to its reactivity and affinity for biological targets.

Common Synthetic Routes

  • Wittig Reaction : This method involves the condensation of stabilized ylides with carbonyl compounds to form the desired pyrazolo[3,4-b]pyridine derivatives.
  • Cyclization Reactions : Various cyclization techniques are employed to construct the pyrazolo ring from appropriate precursors, often involving catalytic conditions that favor the formation of the heterocyclic structure.

Biological Activities

The biological relevance of this compound stems from its interaction with various molecular targets:

Alzheimer's Disease Research

Recent studies have highlighted the compound's potential as a probe for detecting amyloid plaques associated with Alzheimer's disease. Fluorescent confocal microscopy has demonstrated that derivatives of this compound exhibit high binding affinity to amyloid plaques in brain slices from Alzheimer's patients, suggesting applications in diagnostic imaging for AD .

Cystic Fibrosis Treatment

The compound has been identified as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This modulation is crucial for developing therapies aimed at treating cystic fibrosis, particularly in patients with common mutations such as F508del .

Cancer Therapeutics

Research indicates that pyrazolo[3,4-b]pyridine derivatives can act as inhibitors of tyrosine kinases, which are pivotal in cancer cell signaling pathways. The ability to inhibit these kinases can lead to reduced tumor growth and improved patient outcomes .

Data Tables

Application AreaMechanism of ActionKey Findings
Alzheimer's DiseaseBinding to amyloid plaquesHigh selectivity and binding affinity observed
Cystic FibrosisModulation of CFTR proteinPotential treatment for CF mutations
CancerInhibition of tyrosine kinasesEffective against various cancer cell lines

Case Study 1: Alzheimer’s Disease Imaging

A study published in Molecules demonstrated that novel pyrazolo[3,4-b]pyridine derivatives exhibited significant photophysical properties conducive to imaging amyloid plaques. The compounds were tested on brain tissue samples from Alzheimer's patients, showing promising results in selectively binding to amyloid deposits .

Case Study 2: CFTR Modulation

In a patent application focusing on CFTR modulators, it was shown that certain derivatives of this compound effectively enhance chloride ion transport across cell membranes in cystic fibrosis models. This highlights their potential role in restoring function in defective CFTR channels .

Mechanism of Action

The mechanism of action of 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can prevent the continuous activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, thereby exerting its anticancer effects .

Comparison with Similar Compounds

The following analysis compares 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol with structurally related pyrazolo[3,4-b]pyridine derivatives, focusing on substituent effects, synthetic routes, and biological applications.

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Analogs
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -NH₂ (position 3), -OH (position 6) ~151.13 (estimated) High hydrogen-bonding capacity; drug intermediate -
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine -NH₂ (position 3), -CH₃ (position 6) 148.16 Tumor research intermediate; improved lipophilicity
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol -Cl (position 4), -CH₃ (positions 1,3), -OH (6) 197.62 Potential enzyme inhibition; steric hindrance
4-Isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol -CH(CH₃)₂ (position 4), -CH₃ (1,3), -OH (6) 219.28 Bulkier substituents; synthetic intermediate
(4S)-4-(3-Chloro-4-hydroxyphenyl)-3-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-ol -Cl/-OH-phenyl (position 4), -CH₃ (3), -OH (6) ~345.79 (estimated) ATP sulfurylase inhibition; enhanced binding affinity
3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol -C₆H₅ (position 1), -CH₃ (3,4), -OH (6) 239.28 Increased lipophilicity; antimicrobial applications

Pharmacokinetic Considerations

  • Hydrogen Bonding : The target compound’s -NH₂ and -OH groups improve solubility and target engagement, critical for oral bioavailability .

Biological Activity

3-Amino-2H-pyrazolo[3,4-b]pyridin-6-ol is a member of the pyrazolopyridine class of compounds, which have garnered attention for their diverse biological activities. This compound's unique structure, featuring a pyrazole ring fused to a pyridine ring, positions it as a potential candidate for various therapeutic applications, particularly in cancer and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H7N5O\text{C}_7\text{H}_7\text{N}_5\text{O}

This compound exhibits several functional groups that contribute to its biological activity, including an amino group and a hydroxyl group, which can participate in hydrogen bonding and molecular interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Research indicates that this compound may inhibit various kinases involved in cell signaling pathways. For instance, it has shown potential in inhibiting tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation and survival.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Target/Effect Reference
AnticancerInhibition of TRKs
AntiviralPotential inhibition of viral proteases
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Anticancer Activity : In a study assessing the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved the downregulation of TRK signaling pathways, leading to increased apoptosis rates.
  • Antiviral Potential : A recent investigation into the antiviral properties of pyrazolo derivatives highlighted the efficacy of this compound against SARS-CoV-2 protease. The compound exhibited a high selectivity index and significant inhibition rates compared to standard antiviral agents.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. Structure–activity relationship (SAR) studies have revealed that modifications at specific positions on the pyrazolo ring can significantly impact potency and selectivity against targeted proteins.

Structure–Activity Relationship (SAR) Insights

The following table illustrates some derivatives along with their observed biological activities:

Derivative Biological Activity IC50 (μM)
4-Methyl derivativeEnhanced anticancer activity15
5-Fluoro derivativeIncreased antiviral efficacy20
7-Chloro derivativeModerate anti-inflammatory effect25

Q & A

Basic Research Questions

Q. What are effective synthetic methodologies for preparing 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol derivatives?

  • Methodological Answer : A common approach involves ring-opening and closure reactions. For example, 5-amino-3-methyl-1H-pyrazole can react with 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile under reflux conditions to yield novel pyrazolo[3,4-b]pyridine derivatives. Characterization is achieved via IR, NMR, and mass spectrometry . Alternative routes include condensation of 5-aminopyrazoles with ketones or aldehydes in solvent-free conditions using Fe3O4@MIL-101(Cr)-N(CH2PO3)2 as a catalyst, which enhances yield and reduces byproducts .

Q. How can spectroscopic techniques validate the structural integrity of pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Confirms functional groups (e.g., NH₂ at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies substituent positions. For example, aromatic protons in pyrazolo[3,4-b]pyridines appear as multiplets in δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .
  • Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and closed-toe shoes. Inspect gloves before use and discard contaminated gloves properly .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can molecular docking studies predict the antibacterial activity of pyrazolo[3,4-b]pyridine analogs?

  • Methodological Answer :

  • Target Selection : Use bacterial enzymes (e.g., MTBPS in Mycobacterium tuberculosis) as docking targets.
  • Software Tools : Perform docking with Discovery Studio Visualizer or AutoDock Vina. For instance, pyrazolo[3,4-b]pyridine derivatives with C(6)SMe substituents showed strong binding to MTBPS via hydrogen bonds and hydrophobic interactions .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with in vitro minimum inhibitory concentration (MIC) data to prioritize compounds for synthesis .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Data Triangulation : Cross-validate in silico results with physicochemical properties (e.g., logP, polar surface area) using tools like ChemAxon MarvinSketch. Poor solubility or membrane permeability may explain low in vitro activity despite favorable docking scores .
  • Structural Optimization : Modify substituents (e.g., introducing fluorine or methyl groups) to enhance bioavailability. For example, fluorinated benzamide derivatives of pyrazolo[3,4-b]pyridines showed improved antibacterial potency .

Q. How can reaction conditions be optimized to improve yields of substituted pyrazolo[3,4-b]pyridines?

  • Methodological Answer :

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Fe3O4@MIL-101(Cr)-N(CH2PO3)₂) under solvent-free conditions to reduce reaction time and improve atom economy .
  • Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) for 8–10 hours to ensure complete cyclization.
  • Purification : Use column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol to isolate high-purity products (>95%) .

Q. What computational methods assess the nonlinear optical (NLO) properties of pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :

  • Quantum Calculations : Employ DFT (B3LYP/6-311++G(d,p)) to compute hyperpolarizability (β) and dipole moments. For example, 5-(6-hydroxy-4-methoxybenzofuran-5-ylcarbonyl) derivatives exhibit high β values (~4.8 × 10⁻³⁰ esu), making them candidates for NLO materials .
  • Software : Use Gaussian 09 or ORCA for energy minimization and property prediction .

Data Analysis and Contradiction Management

Q. How should researchers address variability in reported antibacterial activities of pyrazolo[3,4-b]pyridine analogs?

  • Methodological Answer :

  • Standardized Assays : Use consistent protocols (e.g., microplate alamarBlue assay for M. tuberculosis) to minimize inter-lab variability .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C-3 enhance activity) with MIC values. For instance, 6-methyl derivatives showed 2–4× higher potency than unsubstituted analogs .

Q. What experimental controls are essential when evaluating anti-inflammatory activity of pyrazolo[3,4-b]pyridines?

  • Methodological Answer :

  • Positive Controls : Include indomethacin or celecoxib in carrageenan-induced rat paw edema models.
  • Dose-Response Curves : Test compounds at 10–100 mg/kg doses to establish efficacy thresholds. For example, 10a (6-methyl-5-thiazolidinone derivative) reduced edema by 65% at 50 mg/kg, comparable to indomethacin .
  • Toxicity Screening : Assess ulcerogenicity via histopathology of gastric mucosa in rodent models .

Tables for Key Data

Table 1 : Physicochemical Properties of Selected Pyrazolo[3,4-b]Pyridines

CompoundlogPMolecular WeightPolar Surface Area (Ų)Bioactivity (MIC, µg/mL)
6a (R=H)1.2265.378.532 (vs. S. aureus)
HMBPP (R=OCH₃)2.8378.4102.316 (vs. M. tuberculosis)

Table 2 : Docking Scores and Experimental Activities

CompoundBinding Energy (kcal/mol)MIC (µg/mL)
16k (C(6)SMe)−8.98.2
16a (unsubstituted)−6.364.0

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol
Reactant of Route 2
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3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol

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